

1-(2-Furoyl)piperazine: A Versatile Scaffold in Modern Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperazine is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, combining a furan ring with a piperazine core, provide a versatile platform for the synthesis of novel therapeutic agents targeting a wide array of diseases.[1] The piperazine moiety is a common pharmacophore in numerous approved drugs, known for enhancing pharmacokinetic properties such as solubility and bioavailability.[2] The addition of the 2-furoyl group introduces further opportunities for molecular interactions and metabolic stability, making this building block a focal point in the design of innovative drug candidates for central nervous system (CNS) disorders, cancer, and neurodegenerative diseases.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of **1-(2-furoyl)piperazine** and its derivatives.

Chemical Properties and Synthesis

1-(2-Furoyl)piperazine, with a molecular formula of C₉H₁₂N₂O₂, is a solid at room temperature.[4] Its structure presents a reactive secondary amine within the piperazine ring, which is the primary site for chemical modification to generate diverse libraries of compounds.

General Synthesis Protocol: N-Acylation of Piperazine



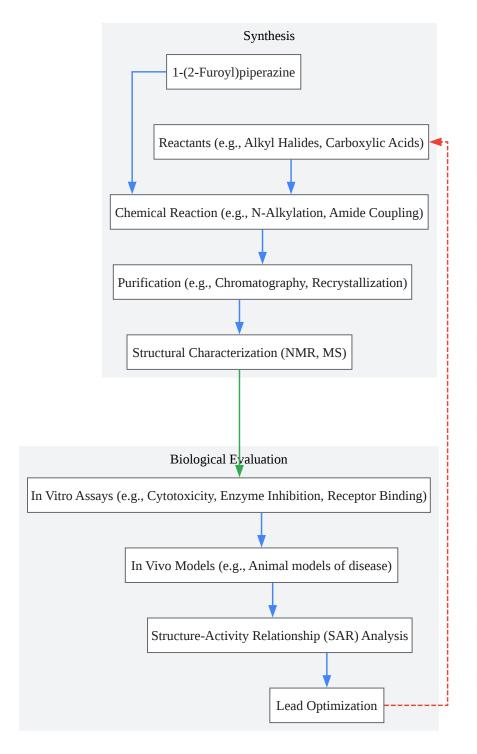
The most common method for synthesizing **1-(2-furoyl)piperazine** is the N-acylation of piperazine with 2-furoyl chloride.[5]

Experimental Protocol:

- Reaction Setup: A solution of piperazine (or piperazine hexahydrate) in a suitable solvent (e.g., water, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a means to control pH.[5][6] The solution is typically cooled in an ice bath.
- Acylation: 2-Furoyl chloride is added dropwise to the piperazine solution. Concurrently, a
 base (e.g., 10% NaOH solution, triethylamine) is added to neutralize the hydrochloric acid
 generated during the reaction and maintain a specific pH (e.g., 4.5).[5][7]
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is made basic. The product is then extracted using an organic solvent such as chloroform.[8]
- Purification: The organic extract is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure **1-(2-furoyl)piperazine**.[5]

A general workflow for the synthesis and subsequent biological evaluation of **1-(2-furoyl)piperazine** derivatives is depicted below.





Design New Derivatives

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General workflow for synthesis and evaluation.



Applications in Medicinal Chemistry

The **1-(2-furoyl)piperazine** scaffold has been extensively utilized in the development of novel therapeutic agents for a range of diseases.

Anticancer Activity

Derivatives of **1-(2-furoyl)piperazine** have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data Summary: Anticancer Activity



Compound ID	Cancer Cell Line	Cancer Type	IC50 / GI50 (μM)	Reference
Vindoline- piperazine conjugate 17	KM12	Colon Cancer	> -84.40% growth	[9]
Vindoline- piperazine conjugate 17	SF-539	CNS Cancer	> -80% growth	[9]
Vindoline- piperazine conjugate 17	SNB-75	CNS Cancer	> -80% growth	[9]
Vindoline- piperazine conjugate 17	SK-MEL-5	Melanoma	> -98.17% growth	[9]
Vindoline- piperazine conjugate 17	MDA-MB- 231/ATCC	Breast Cancer	> -86.10% growth	[9]
Vindoline- piperazine conjugate 23	MDA-MB-468	Breast Cancer	1.00	[9][10]
Vindoline- piperazine conjugate 25	HOP-92	Non-Small Cell Lung Cancer	1.35	[9][10]
Phenylbenzamid e derivative C-4	A-549	Human Lung Carcinoma	33.20	[11]
Phenylbenzamid e derivative C-5	A-549	Human Lung Carcinoma	21.22	[11]
Phenylbenzamid e derivative C-4	HCT-116	Colon Cancer	11.33	[11]
Phenylmethanon e derivative C-14	MIAPaCa-2	Pancreatic Cancer	<1	[11]



Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the 1-(2-furoyl)piperazine derivatives for a specified period (e.g., 48 or 72 hours).[2]
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[2]

Antipsychotic and CNS Activity

The piperazine scaffold is a key component of many antipsychotic drugs, primarily due to its interaction with dopamine (D₂) and serotonin (5-HT) receptors.[5][12] Derivatives of **1-(2-furoyl)piperazine** have been investigated for their potential as novel antipsychotic agents.[10] [13]

Quantitative Data Summary: Receptor Binding Affinity



Compound ID	Receptor	Kı (nM)	Reference
Compound 3w	Dopamine D ₂	High Affinity	[10][13]
Compound 3w	Serotonin 5-HT1a	High Affinity	[10][13]
Compound 3w	Serotonin 5-HT _{2a}	High Affinity	[10][13]
Compound 3w	Serotonin 5-HT₂C	572.2	[13]
Compound 3w	Adrenergic α1	450.5	[13]
Compound 3w	Histamine H1	819.6	[13]
SERAAK1	Serotonin 5-HT _{2a}	826	[14]
SERAAK1	Serotonin 5-HT1a	1425	[14]
SERAAK1	Dopamine D ₂	1291	[14]

Note: "High Affinity" is stated in the source, but a specific K_i value is not provided.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

- Membrane Preparation: Cell membranes expressing the target receptor (e.g., D₂ or 5-HT_{2a}) are prepared.[15]
- Competition Binding: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and various concentrations of the test compound.
- Separation: The bound and free radioligand are separated by rapid filtration.
- Radioactivity Measurement: The radioactivity of the filter, which represents the amount of bound radioligand, is measured.
- Data Analysis: The IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The K_i (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[15]



Cholinesterase Inhibition and Neurodegenerative Diseases

Cholinesterase inhibitors are a primary class of drugs used to treat the symptoms of Alzheimer's disease.[16] They work by preventing the breakdown of the neurotransmitter acetylcholine.[17] Derivatives of **1-(2-furoyl)piperazine** have shown promise as cholinesterase inhibitors.

Quantitative Data Summary: Cholinesterase Inhibition

Compound ID	Enzyme	IC ₅₀ (μM)	Reference
Compound 5a	Butyrylcholinesterase	8.32	[16]
Compound 5b	Butyrylcholinesterase	0.82	[16]
Compound 5c	Butyrylcholinesterase	115.63	[16]
Compound 5d	Butyrylcholinesterase	141.23	[16]
Compound 5e	Butyrylcholinesterase	3.41	[16]
Compound 5f	Butyrylcholinesterase	4.51	[16]
Compound 5g	Butyrylcholinesterase	76.81	[16]
Compound 5h	Butyrylcholinesterase	0.91	[16]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity. [18]

- Reaction Mixture: A solution containing a phosphate buffer (pH 8.0), the test compound at various concentrations, and the cholinesterase enzyme (acetylcholinesterase or butyrylcholinesterase) is prepared.[18]
- Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.[18]



- Substrate Addition: The substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB) are added to initiate the reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.
- Spectrophotometric Measurement: The change in absorbance over time is measured at a specific wavelength (e.g., 412 nm).
- Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.

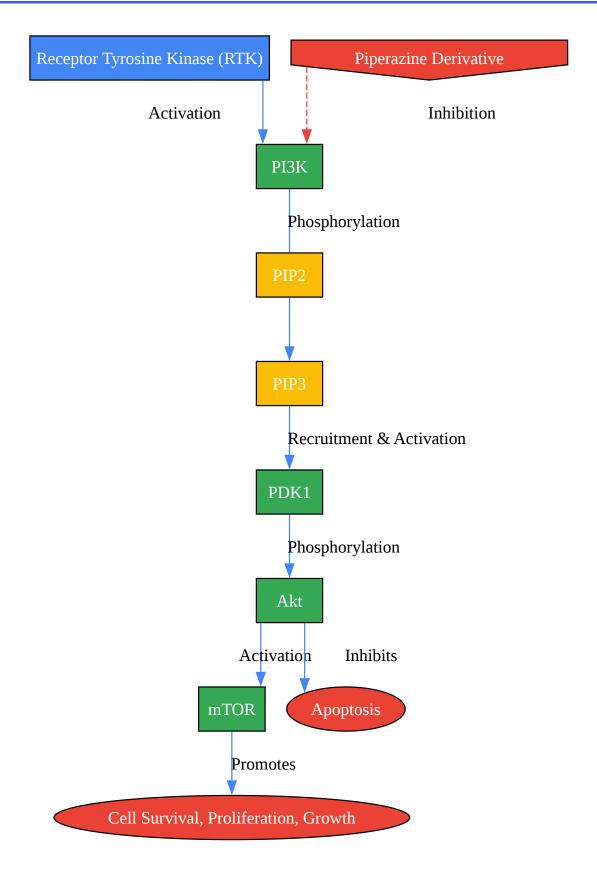
Signaling Pathways

The therapeutic effects of **1-(2-furoyl)piperazine** derivatives are often attributed to their modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers. Some piperazine derivatives exert their anticancer effects by inhibiting components of this pathway.[2]





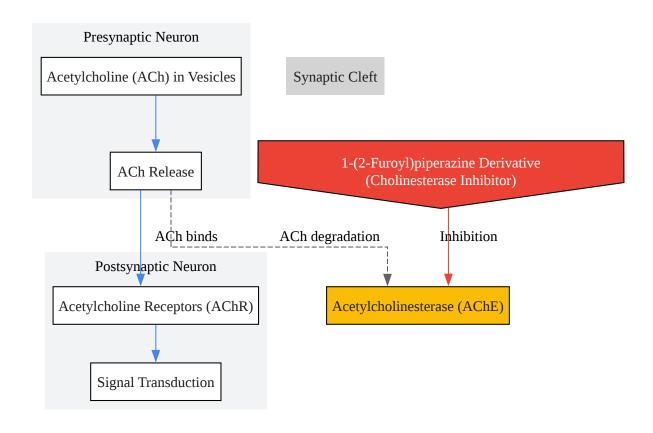
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PI3K/Akt signaling pathway and piperazine inhibition.



Cholinergic Signaling in Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh).[2] Cholinesterase inhibitors, including derivatives of **1-(2-furoyl)piperazine**, act to increase the levels of ACh in the synaptic cleft.[1][17]



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Cholinergic signaling and cholinesterase inhibition.

Conclusion

1-(2-Furoyl)piperazine has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its amenability to chemical modification has led to the development of a wide range of derivatives with potent biological activities. The demonstrated efficacy of



these compounds in preclinical studies for cancer, CNS disorders, and neurodegenerative diseases underscores the significant therapeutic potential of this scaffold. Further exploration and optimization of **1-(2-furoyl)piperazine** derivatives hold great promise for the discovery of next-generation therapeutics to address unmet medical needs.

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